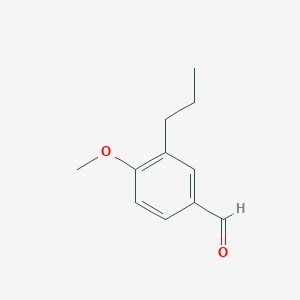

4-Methoxy-3-propylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-propylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-4-10-7-9(8-12)5-6-11(10)13-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBBUYGDNRWFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for 4 Methoxy 3 Propylbenzaldehyde

Regioselective Synthetic Approaches for Benzaldehyde (B42025) Derivatives

The precise placement of functional groups on the benzaldehyde scaffold is paramount for achieving the desired molecular architecture of 4-Methoxy-3-propylbenzaldehyde. Regioselectivity is governed by the electronic and steric nature of substituents already present on the aromatic ring and the choice of synthetic strategy.

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the context of 4-Methoxy-3-propylbenzaldehyde, the sequence of introducing the methoxy (B1213986), propyl, and formyl groups is critical due to their directing effects. The methoxy group (-OCH₃) is a potent activating group and directs incoming electrophiles to the ortho and para positions. brainly.inlibretexts.org Similarly, the alkyl (propyl) group is also an ortho-, para-directing activator, albeit weaker than the methoxy group. msu.edu

A common strategy involves the multi-step functionalization of a simpler precursor like anisole (B1667542) (methoxybenzene). For instance, a Friedel-Crafts acylation of anisole with propanoyl chloride would yield 4-methoxypropiophenone, driven by the strong para-directing effect of the methoxy group. Subsequent reduction of the ketone (e.g., via Clemmensen or Wolff-Kishner reduction) would form 4-propylanisole. The final formylation step presents a regiochemical challenge. Both the methoxy and propyl groups direct incoming electrophiles to their respective ortho and para positions. However, the stronger activating and directing influence of the methoxy group would preferentially direct the formyl group to its ortho position (C3), leading to the desired product.

Common formylation methods in EAS include:

Vilsmeier-Haack Reaction: Uses phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF) to formylate activated aromatic rings.

Gattermann-Koch Reaction: Employs carbon monoxide and hydrochloric acid under high pressure with a catalyst, typically suitable for simple arenes.

Reimer-Tiemann Reaction: Formylates phenols (hydroxybenzenes) at the ortho position using chloroform (B151607) in a basic solution. A synthesis could proceed through 4-hydroxy-3-propylbenzaldehyde, followed by methylation of the hydroxyl group. googleapis.comresearchgate.net

The regiochemical outcome of these reactions is highly dependent on the steric and electronic interplay of the existing substituents.

Directed Ortho-Metalation and Formylation Strategies

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to classical EAS. wikipedia.orgchem-station.com This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing the deprotonation of the proximal ortho-C-H bond. organic-chemistry.org The resulting aryllithium intermediate is then quenched with an appropriate electrophile.

For the synthesis of 4-Methoxy-3-propylbenzaldehyde, several DoM strategies can be envisioned:

Methoxy as DMG: The methoxy group can itself function as a modest DMG. wikipedia.org Starting with 3-propylanisole, the methoxy group would direct lithiation to the C2 and C6 positions. Subsequent formylation with an electrophile like DMF would yield 2-methoxy-6-propylbenzaldehyde and 4-methoxy-2-propylbenzaldehyde, not the desired isomer. Therefore, a more robust strategy is required.

Using a Stronger DMG: A more effective approach involves starting with a precursor bearing a more powerful DMG, such as a tertiary amide or an oxazoline. uwindsor.ca This group can precisely direct formylation, and then be converted into the required methoxy group in subsequent steps.

A key advantage of DoM is its ability to introduce substituents into positions that are difficult to access via traditional EAS, overcoming the inherent directing effects of certain functional groups. wikipedia.orgchem-station.com The general principle involves the coordination of a Lewis acidic lithium reagent to a Lewis basic heteroatom of the DMG, leading to a decrease in the pKa of the ortho-proton. wikipedia.org

More recently, the concept of transient directing groups has emerged, where an amine condenses with a benzaldehyde in situ to form an imine. This transient imine group then directs C-H functionalization at the ortho position before being hydrolyzed to regenerate the aldehyde, avoiding additional protection-deprotection steps. researchgate.netacs.orgresearchgate.net

Protecting Group Chemistry in Multi-Step Synthesis

In syntheses involving multiple steps, protecting groups are often indispensable for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org

Protecting the Aldehyde Group: The formyl group is susceptible to attack by nucleophiles (e.g., Grignard or organolithium reagents) and is sensitive to both oxidizing and reducing conditions. libretexts.org To perform reactions on other parts of the molecule in the presence of an aldehyde, it must be protected. The most common method is the formation of a cyclic acetal (B89532) by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, under acidic catalysis. oup.compressbooks.pub Acetals are stable under basic, nucleophilic, and reductive conditions but are readily cleaved by treatment with aqueous acid to regenerate the aldehyde. libretexts.orgpressbooks.pub

Protecting Phenolic Groups: If the synthesis proceeds via a phenolic intermediate (e.g., 4-hydroxy-3-propylbenzaldehyde), the acidic proton of the hydroxyl group can interfere with basic reagents. Furthermore, the hydroxyl group is a very strong activator in EAS. It can be protected as an ether (e.g., methyl, benzyl) or an ester to moderate its reactivity. oup.com

The selection of a protecting group is guided by its stability to the specific reaction conditions and the ease of its selective removal without affecting other parts of the molecule. wikipedia.org

Modern Catalyst Systems in 4-Methoxy-3-propylbenzaldehyde Synthesis

Modern organic synthesis increasingly relies on catalyst systems, particularly those based on transition metals, to achieve high efficiency, selectivity, and functional group tolerance. The development of methods for C-H bond functionalization is a prominent area where catalysis has proven transformative. mdpi.comyale.edu

Transition-metal catalysts, notably those involving palladium (Pd), rhodium (Rh), and ruthenium (Ru), enable the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, often with high regioselectivity dictated by a directing group. acs.org For the synthesis of 4-Methoxy-3-propylbenzaldehyde, these catalytic strategies could be applied to introduce the propyl or formyl group directly onto a pre-functionalized benzene (B151609) ring.

Examples of Catalytic Approaches:

| Catalytic Reaction | Metal Catalyst | Directing Group | Potential Application in Synthesis |

| C-H Alkylation | Pd(II), Ru(II) | Amide, Pyridine, Imine | Introduction of the propyl group at a specific position on a benzaldehyde or anisole derivative. |

| C-H Arylation | Rh(III), Ru(II) | Carboxylic Acid, Ketone | While not directly for alkylation, the principles guide catalyst and directing group selection. mdpi.comacs.org |

| C-H Formylation | Pd(II), Fe(III) | Transient Imines | Direct formylation of a C-H bond on 4-propylanisole. organic-chemistry.org |

| C-H Hydroxylation | Pd(II) | Transient Directing Groups | Synthesis of a phenol (B47542) intermediate, which can then be methylated. acs.org |

These catalytic cycles typically involve an initial C-H activation/metalation step, followed by reaction with a coupling partner and subsequent reductive elimination to release the product and regenerate the active catalyst. The aldehyde group itself can serve as a weak directing group, or more effectively, a transient directing group can be employed to facilitate ortho-functionalization. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) is a valuable technology for accelerating chemical reactions. By using microwave irradiation, the process allows for rapid and uniform heating of the reaction mixture, leading to significant enhancements in efficiency. oatext.com

Advantages of MAOS over Conventional Heating:

Reduced Reaction Times: Reactions that may take several hours under conventional reflux can often be completed in minutes. oatext.comnih.gov

Increased Yields: The rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.

Improved Purity: Fewer side reactions result in a purer crude product, simplifying purification.

Energy Efficiency: The focused heating of the reaction vessel is more energy-efficient than heating an entire oil bath. researchgate.net

MAOS has been successfully applied to a wide range of reactions relevant to the synthesis of substituted benzaldehydes, including condensation reactions, the formation of heterocyclic compounds from aldehydes, and the conversion of aldehydes into other functional groups like nitriles. oatext.commdpi.commdpi.comresearchgate.net For instance, Knoevenagel condensations involving aromatic aldehydes are remarkably accelerated under microwave irradiation, often proceeding to completion in seconds to minutes in solvent-free conditions. oatext.com

Comparative Reaction Times: Conventional vs. MAOS

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time |

|---|---|---|

| Biginelli Reaction | 4 - 10 hours | 10 minutes |

| Knoevenagel Condensation | 15 - 24 hours | 0.5 - 1 minute |

Data compiled from representative literature. oatext.comnih.govmdpi.com

This technology aligns well with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions.

Principles of Green Chemistry in Synthetic Protocol Development

The development of synthetic routes for fine chemicals like 4-Methoxy-3-propylbenzaldehyde, which is used in the fragrance industry, is increasingly guided by the principles of green chemistry. researchgate.netpremiumbeautynews.com This framework aims to design processes that are environmentally benign, economically viable, and sustainable. acs.org

Application of Green Chemistry Principles:

Prevention: Designing syntheses to minimize waste generation is a primary goal. This involves selecting reactions with high selectivity and yield.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic C-H functionalization pathways are often more atom-economical than classical multi-step syntheses that may involve protecting groups and stoichiometric reagents.

Less Hazardous Chemical Syntheses: Avoiding the use of toxic reagents like heavy metals or hazardous solvents where possible. For example, replacing traditional Friedel-Crafts catalysts like AlCl₃, which generate significant waste, with recyclable solid acid catalysts.

Designing Safer Chemicals: While the target molecule is fixed, the synthetic intermediates can be designed to be less toxic and hazardous.

Safer Solvents and Auxiliaries: A significant portion of waste in chemical processes comes from solvents. acs.org Green approaches favor the use of water, ethanol, supercritical CO₂, or solvent-free conditions, which can be facilitated by techniques like MAOS. personalcaremagazine.com

Design for Energy Efficiency: Employing ambient temperature processes or energy-efficient technologies like microwave heating reduces the environmental footprint of the synthesis. researchgate.net

Use of Renewable Feedstocks: The fragrance industry is exploring the use of bio-based starting materials derived from plant biomass instead of traditional petrochemical feedstocks. premiumbeautynews.comkaust.edu.sa

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, adds steps and generates waste. acs.org One-pot procedures or enzymatic syntheses that exhibit high specificity can circumvent the need for protection-deprotection sequences. rug.nl

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. This is a cornerstone of modern, efficient synthesis.

Design for Degradation: Designing the final product to break down into innocuous substances after its use.

Real-time Analysis for Pollution Prevention: Implementing in-process monitoring to prevent the formation of byproducts and hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Choosing reagents and conditions that minimize the potential for chemical accidents, such as explosions or fires.

By integrating these principles, the synthesis of 4-Methoxy-3-propylbenzaldehyde can be made more sustainable and efficient, aligning with the modern demands of the chemical industry.

Purification and Isolation Techniques for Advanced Chemical Intermediates and Products

The isolation and purification of 4-Methoxy-3-propylbenzaldehyde from reaction mixtures are critical steps to ensure the high purity required for its subsequent applications. A combination of chromatographic and crystallization techniques is often employed to remove impurities, unreacted starting materials, and byproducts.

Chromatographic Separations in Preparative Chemistry

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of aromatic aldehydes like 4-Methoxy-3-propylbenzaldehyde. This method offers high resolution and is suitable for separating compounds with similar polarities. The choice of stationary phase and mobile phase is crucial for achieving optimal separation. For aromatic aldehydes, reversed-phase chromatography is commonly employed.

Typical Parameters for Preparative HPLC Purification of Aromatic Aldehydes:

| Parameter | Description |

| Stationary Phase | C18-functionalized silica (B1680970) gel is a common choice, offering good retention and selectivity for moderately polar compounds. |

| Mobile Phase | A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is typically used to elute compounds with varying polarities. |

| Detection | UV detection is highly effective for aromatic compounds due to their strong absorbance in the UV region. |

| Flow Rate | Optimized based on column dimensions and desired separation time. |

| Sample Loading | Carefully controlled to avoid column overloading and ensure efficient separation. |

Column chromatography using silica gel is another widely used technique for the purification of aldehydes. Due to the potential for oxidation of the aldehyde group on silica gel, careful selection of the eluent system is necessary. A low-polarity solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is often used, where the aldehyde typically elutes before more polar impurities like corresponding carboxylic acids or alcohols.

Recrystallization and Precipitation Strategies

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization, aiming for high solubility of the compound at elevated temperatures and low solubility at lower temperatures.

For substituted benzaldehydes, a range of solvents can be considered, and the ideal choice often depends on the specific substitution pattern and the nature of the impurities.

Commonly Employed Solvents and Solvent Systems for Recrystallization of Aromatic Aldehydes:

| Solvent/System | Rationale for Use |

| Ethanol/Water | A versatile system where the compound is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling. |

| Hexane/Ethyl Acetate | Suitable for compounds with moderate polarity. The compound is dissolved in a minimal amount of the more polar ethyl acetate, and hexane is added to decrease solubility. |

| Toluene | Can be effective for aromatic compounds, though its higher boiling point should be considered. |

| Methanol | Often used for recrystallizing polar compounds. |

The process involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. Impurities are ideally left behind in the mother liquor. The purity of the recrystallized product can be significantly higher than the crude material.

Reaction Mechanisms and Intrinsic Reactivity Studies of 4 Methoxy 3 Propylbenzaldehyde

Aldehyde Functional Group Reactivity Profiles

The reactivity of 4-Methoxy-3-propylbenzaldehyde is largely dictated by the aldehyde (-CHO) functional group. The carbon atom of the carbonyl group is electrophilic, making it susceptible to attack by nucleophiles. However, the reactivity is modulated by the electronic properties of the substituents on the aromatic ring.

Nucleophilic addition is a characteristic reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated to yield the final alcohol product.

The rate of nucleophilic addition to benzaldehydes is sensitive to steric and electronic effects. In 4-Methoxy-3-propylbenzaldehyde, the presence of two electron-donating groups (methoxy and propyl) on the aromatic ring decreases the electrophilicity of the carbonyl carbon. This is because both the methoxy (B1213986) group (through resonance) and the propyl group (through induction) push electron density into the ring, which in turn reduces the partial positive charge on the carbonyl carbon. Consequently, 4-Methoxy-3-propylbenzaldehyde is expected to be less reactive towards nucleophiles than unsubstituted benzaldehyde (B42025) or benzaldehydes with electron-withdrawing groups.

For instance, in reactions like the addition of hydrogen cyanide (HCN) to form a cyanohydrin, the reaction rate would be slower compared to benzaldehyde. The mechanism proceeds via the attack of the cyanide ion (CN⁻) on the carbonyl carbon, followed by protonation of the resulting alkoxide.

| Compound | Substituents | Electronic Effect | Expected Reactivity vs. Benzaldehyde |

|---|---|---|---|

| p-Nitrobenzaldehyde | -NO₂ (para) | Strongly Electron-Withdrawing | Higher |

| Benzaldehyde | -H | Reference | Reference |

| p-Tolualdehyde | -CH₃ (para) | Electron-Donating | Lower |

| 4-Methoxy-3-propylbenzaldehyde | -OCH₃ (para), -C₃H₇ (meta) | Strongly Electron-Donating | Lower |

4-Methoxy-3-propylbenzaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a nucleophilic addition-elimination process and is typically catalyzed by mild acid.

The mechanism involves two main stages:

Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate called a hemiaminal.

Elimination: The hemiaminal is unstable and, under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Subsequently, water is eliminated, and a double bond forms between the carbon and nitrogen atoms, yielding the imine.

The formation of the imine is a reversible process. The equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a dehydrating agent. The electron-donating substituents on the aromatic ring of 4-Methoxy-3-propylbenzaldehyde can influence the rate of this reaction, generally by slightly slowing down the initial nucleophilic attack due to reduced carbonyl electrophilicity.

The aldehyde functional group of 4-Methoxy-3-propylbenzaldehyde can be selectively oxidized to the corresponding carboxylic acid, 4-methoxy-3-propylbenzoic acid. This is a common transformation in organic synthesis. Various oxidizing agents can be employed, with differing selectivities and reaction conditions.

Common reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids.

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are typically used for the oxidation of primary alcohols to aldehydes, but under stronger conditions, can oxidize aldehydes to carboxylic acids.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, forming a silver mirror. This reaction is often used as a qualitative test for aldehydes.

Sodium chlorite (B76162) (NaClO₂): A highly selective reagent for the oxidation of aldehydes to carboxylic acids in the presence of other functional groups.

Studies on the oxidation of substituted benzaldehydes have shown that the reaction rates are influenced by the electronic nature of the substituents. For oxidations involving an electron-deficient transition state, electron-donating groups like methoxy and propyl are expected to stabilize the transition state and accelerate the reaction rate.

Reduction of the prochiral aldehyde group in 4-Methoxy-3-propylbenzaldehyde to a primary alcohol (4-methoxy-3-propyl)benzyl alcohol results in the formation of a new stereocenter if the reducing agent is chiral. Stereoselective reduction methods are crucial for obtaining enantiomerically enriched or pure alcohols, which are valuable synthetic intermediates.

Prominent methods for the asymmetric reduction of aromatic aldehydes and ketones include:

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst in combination with a borane (B79455) source (e.g., BH₃·THF). wikipedia.orgchem-station.comalfa-chemistry.comnrochemistry.com The catalyst coordinates with both the borane and the carbonyl oxygen of the aldehyde, creating a rigid, organized transition state that directs the hydride transfer to one specific face of the carbonyl group, leading to high enantioselectivity. nrochemistry.com

Noyori Asymmetric Hydrogenation: This method employs ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP, to catalyze the hydrogenation of ketones and aldehydes with high enantioselectivity. chem-station.comwikipedia.orgharvard.edu This technique is known for its high efficiency and broad applicability in industrial processes. wikipedia.org

The reduction of 4-Methoxy-3-propylbenzaldehyde using these methods would yield either the (R)- or (S)-enantiomer of (4-methoxy-3-propyl)benzyl alcohol, depending on the specific chirality of the catalyst used.

Aromatic Ring Reactivity and Substituent Effects

Electrophilic aromatic substitution (SₑAr) is a key reaction class for modifying the benzene (B151609) ring. The regiochemical outcome of such a reaction on 4-Methoxy-3-propylbenzaldehyde is determined by the cumulative electronic effects of the three substituents: the aldehyde, the methoxy group, and the propyl group.

Aldehyde Group (-CHO): This group is strongly deactivating and a meta-director. It deactivates the ring towards electrophilic attack by withdrawing electron density through both inductive (-I) and resonance (-R) effects. It directs incoming electrophiles to position 5.

Methoxy Group (-OCH₃): This group is strongly activating and an ortho, para-director. Its powerful electron-donating resonance effect (+R) outweighs its electron-withdrawing inductive effect (-I), thereby increasing the electron density of the ring and stabilizing the cationic intermediate (arenium ion). It directs incoming electrophiles to positions 2 and 6.

Propyl Group (-C₃H₇): This is a weakly activating group and an ortho, para-director. It donates electron density primarily through an inductive effect (+I). It directs incoming electrophiles to positions 2 and 5.

When these effects are combined, the powerful activating and directing influence of the methoxy and propyl groups overrides the deactivating effect of the aldehyde group. The directing effects are additive. The methoxy group strongly directs to position 6 (ortho). The propyl group directs to position 5 (para). Both activating groups direct to position 2, but this position is sterically hindered by the adjacent aldehyde and propyl groups. The aldehyde group directs to position 5 (meta).

Therefore, the most likely position for electrophilic attack is position 5 , which is activated by the propyl group (para) and also the meta position relative to the deactivating aldehyde group. Position 6, activated by the methoxy group (ortho), is the second most likely site.

| Substituent (Position) | Activating/Deactivating | Directing Effect | Positions Directed To |

|---|---|---|---|

| -CHO (1) | Deactivating | meta | 3, 5 |

| -C₃H₇ (3) | Activating (Weak) | ortho, para | 2, 4, 5 |

| -OCH₃ (4) | Activating (Strong) | ortho, para | 2, 6 |

| Predicted Major Product Position: | 5 |

Demethylation Reactions of the Methoxy Moiety

The demethylation of the methoxy moiety in 4-methoxy-3-propylbenzaldehyde, a specialized form of ether cleavage, is a critical transformation in synthetic chemistry. This process converts the aryl methyl ether into a phenol (B47542), significantly altering the compound's chemical properties and reactivity. The reaction mechanism is largely dependent on the reagents employed, which typically include strong Brønsted acids, Lewis acids, or nucleophilic agents like thiolates. chem-station.comwikipedia.orgresearchgate.net

Lewis Acid-Mediated Demethylation: Strong Lewis acids, most notably boron tribromide (BBr₃), are highly effective reagents for cleaving aryl methyl ethers, often under milder conditions than Brønsted acids. wikipedia.org The mechanism begins with the coordination of the Lewis acidic boron atom to the Lewis basic ether oxygen. chem-station.comwikipedia.org This coordination weakens the oxygen-methyl bond and makes the methyl group susceptible to nucleophilic attack by a bromide ion, which can be delivered intramolecularly from the BBr₃ moiety. The reaction proceeds through a series of intermediates, ultimately yielding the phenol after a hydrolysis workup step. chem-station.com Other Lewis acids like aluminum chloride (AlCl₃) can also facilitate this transformation. chem-station.com

Nucleophilic Demethylation: Demethylation can also be achieved using strong nucleophiles, particularly thiolates, in polar aprotic solvents. This approach avoids the use of harsh acidic conditions. The thiolate anion directly attacks the methyl group in an SN2 reaction, displacing the phenoxide as the leaving group. The resulting phenoxide is then protonated during the workup to yield the final phenol product.

Kinetic and Thermodynamic Investigations of Reaction Pathways

Transition State Characterization and Activation Parameters

The kinetic and thermodynamic profiles of the demethylation of 4-methoxy-3-propylbenzaldehyde provide quantitative insight into the reaction mechanism. The key step in most demethylation pathways is the bimolecular nucleophilic substitution (SN2) attack on the methyl group. The transition state for this step involves the simultaneous formation of a new bond with the nucleophile and the breaking of the existing oxygen-methyl bond.

Computational studies on analogous molecules, such as guaiacol (B22219) and vanillin (B372448), have been used to model the energy landscape of this reaction. cardiff.ac.ukfrontiersin.orgacs.org For a hydrogen radical-assisted demethylation of guaiacol, the transition state has an activation energy barrier of approximately 15.9 kcal/mol. frontiersin.org In another study, an alternate demethylation pathway for a vanillin intermediate was found to proceed through a transition state with a higher energy barrier of 42.4 kcal/mol. frontiersin.org These values highlight that the energy requirements are highly dependent on the specific mechanism and reacting species.

The activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—are crucial for characterizing the transition state.

Enthalpy of Activation (ΔH‡): This parameter represents the energy required to break and form bonds to reach the transition state. For the SN2 demethylation, it is primarily associated with the energy needed to stretch and break the C-O bond.

Entropy of Activation (ΔS‡): This value reflects the change in order or disorder on going from the reactants to the transition state. For a bimolecular reaction like the SN2 attack, two reactant molecules combine to form a single, more ordered transition state, typically resulting in a negative ΔS‡. zenodo.org

The table below presents hypothetical, yet representative, activation parameters for the demethylation of an aromatic methoxy compound, based on data from related systems.

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 15 - 25 kcal/mol | Energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | 14 - 24 kcal/mol | Change in heat content in forming the transition state. |

| Entropy of Activation (ΔS‡) | -15 to -30 cal/mol·K | Indicates a more ordered transition state compared to the reactants, consistent with a bimolecular mechanism. |

These parameters are experimentally determined by measuring reaction rates at different temperatures and applying the Arrhenius or Eyring equations. Such studies allow for a detailed understanding of the molecular events that govern the demethylation of 4-methoxy-3-propylbenzaldehyde.

Hammett Equation Applications in Mechanistic Elucidation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a linear free-energy relationship that connects reaction rates (k) or equilibrium constants (K) of a reaction series with the electronic properties of substituents. The equation is given by:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reference reactant (e.g., benzaldehyde). wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent in the meta or para position. viu.ca Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.orgviu.ca Its sign and magnitude provide crucial information about the reaction mechanism.

For reactions involving 4-methoxy-3-propylbenzaldehyde, the Hammett equation can be applied to understand how the methoxy and propyl groups influence the reactivity at the aldehyde functional group.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (positive σ). This implies that a negative charge is developing in the transition state, or a positive charge is being lost. wikipedia.org

A negative ρ value signifies that the reaction is favored by electron-donating groups (negative σ), which indicates the development of a positive charge (or loss of a negative charge) in the transition state. viu.caresearchgate.net

In the context of a reaction at the aldehyde carbonyl, such as nucleophilic addition, the build-up of negative charge on the oxygen atom in the transition state would be stabilized by electron-withdrawing groups, leading to a positive ρ value. For example, the alkaline hydrolysis of ethyl benzoates has a ρ value of +2.498, indicating significant negative charge buildup in the transition state. wikipedia.org Conversely, reactions where positive charge develops near the ring, such as the formation of a stabilized carbocation intermediate, would have a negative ρ value. researchgate.net

The table below lists the Hammett sigma constants for the substituents present in 4-methoxy-3-propylbenzaldehyde and demonstrates a hypothetical application.

| Substituent | Position | Sigma (σ) Value | Electronic Effect |

|---|---|---|---|

| -OCH₃ | para | -0.27 | Strongly electron-donating (by resonance) |

| -CH₂CH₂CH₃ | meta | -0.07 | Weakly electron-donating (by induction) |

| -CHO | - | - | Reaction Center (electron-withdrawing) |

By studying a series of substituted benzaldehydes in a given reaction, a plot of log(k/k₀) versus σ (a Hammett plot) can be generated. The slope of this plot yields the ρ value, offering deep mechanistic insight into the nature of the transition state and the role of electronic effects in the reaction of 4-methoxy-3-propylbenzaldehyde. acs.org

Advanced Spectroscopic Characterization Techniques in 4 Methoxy 3 Propylbenzaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural analysis of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Methoxy-3-propylbenzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within the molecule. In a typical ¹H-NMR spectrum of 4-Methoxy-3-propylbenzaldehyde, distinct signals corresponding to the aldehyde, aromatic, methoxy (B1213986), and propyl protons are expected.

The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum. The aromatic protons show characteristic splitting patterns that are dependent on their substitution pattern on the benzene (B151609) ring. The methoxy group (-OCH₃) protons appear as a sharp singlet, while the protons of the propyl group (-CH₂CH₂CH₃) exhibit characteristic multiplets due to spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H-NMR Chemical Shifts for 4-Methoxy-3-propylbenzaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.8 - 10.0 | Singlet |

| Aromatic-H | 6.9 - 7.8 | Multiplets |

| Methoxy-H (-OCH₃) | 3.8 - 3.9 | Singlet |

| Propyl-H (-CH₂-) | 2.5 - 2.7 | Triplet |

| Propyl-H (-CH₂-) | 1.5 - 1.7 | Sextet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 4-Methoxy-3-propylbenzaldehyde gives rise to a distinct signal in the ¹³C-NMR spectrum.

The carbonyl carbon of the aldehyde group is characteristically found in the highly downfield region. The aromatic carbons appear in the intermediate region of the spectrum, with their specific chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. The carbon of the methoxy group and the carbons of the propyl chain are observed in the upfield region.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 4-Methoxy-3-propylbenzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 190 - 192 |

| Aromatic C-O | 160 - 165 |

| Aromatic C-C | 110 - 145 |

| Methoxy -OCH₃ | 55 - 56 |

| Propyl -CH₂- | 25 - 35 |

| Propyl -CH₂- | 22 - 24 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, confirming the arrangement of protons within the propyl chain and their relationships with the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the placement of the substituents on the aromatic ring by showing correlations between the methoxy and propyl protons and the aromatic carbons, as well as the correlation of the aldehyde proton to the adjacent aromatic carbon.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Applications

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For 4-Methoxy-3-propylbenzaldehyde, the FTIR spectrum is characterized by several key absorption bands.

A strong, sharp absorption band is expected for the C=O stretch of the aldehyde group. Another prominent band corresponds to the C-O stretching of the methoxy group. The spectrum also contains bands corresponding to the C-H stretching of the aromatic, aldehyde, and aliphatic (propyl and methoxy) groups, as well as characteristic absorptions for the aromatic C=C stretching.

Table 3: Characteristic FTIR Absorption Bands for 4-Methoxy-3-propylbenzaldehyde

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium-Strong |

| Aldehyde C-H Stretch | 2850 - 2800 & 2750 - 2700 | Medium (often two bands) |

| Aldehyde C=O Stretch | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1275 - 1200 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

For 4-Methoxy-3-propylbenzaldehyde (C₁₁H₁₄O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (178.23 g/mol ). Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Common fragmentation pathways would involve the loss of the aldehyde proton (M-1), the formyl group (M-29), or the methoxy group (M-31). Cleavage of the propyl chain is also expected, leading to further fragment ions.

Table 4: Expected Key Mass Spectrometry Fragments for 4-Methoxy-3-propylbenzaldehyde

| m/z | Possible Fragment |

|---|---|

| 178 | [M]⁺ (Molecular Ion) |

| 177 | [M-H]⁺ |

| 149 | [M-CHO]⁺ |

| 147 | [M-OCH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For 4-Methoxy-3-propylbenzaldehyde, the presence of the substituted benzene ring and the carbonyl group gives rise to characteristic absorption bands.

The electronic transitions, such as the π → π* and n → π* transitions, are sensitive to the conjugation within the molecule. The UV-Vis spectrum can be used to determine the concentration of the compound in a solution (using the Beer-Lambert law), assess its purity by checking for the presence of unexpected absorption bands, and monitor the progress of reactions involving the chromophore.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for 4-Methoxy-3-propylbenzaldehyde

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~230 - 280 |

Note: The exact λmax values are dependent on the solvent used.

Computational Chemistry and Theoretical Investigations of 4 Methoxy 3 Propylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure Determination

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 4-Methoxy-3-propylbenzaldehyde. These methods allow for the precise determination of the molecular geometry and the prediction of its spectroscopic characteristics.

Density Functional Theory (DFT) Approaches and Hybrid Functionals

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. For a molecule like 4-Methoxy-3-propylbenzaldehyde, DFT calculations can model the electron density distribution to identify key features influencing its reactivity.

A common and effective approach involves the use of hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange with the exchange-correlation functional from DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely employed hybrid functional that has demonstrated reliability in predicting the properties of organic molecules. Theoretical investigations on related benzaldehyde (B42025) derivatives have successfully utilized the B3LYP functional to achieve results in good agreement with experimental data. For instance, studies on 4-methoxybenzaldehyde have employed the B3LYP method to analyze its molecular structure and vibrational spectra researchgate.net.

Basis Set Selection and Convergence Studies

The accuracy of DFT calculations is also contingent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Pople-style basis sets, such as 6-31G(d,p), are frequently used for initial geometry optimizations and frequency calculations of molecules of this size. For more precise energy calculations and the determination of electronic properties, larger basis sets like 6-311++G(d,p) are often employed. This basis set includes diffuse functions (++) to better describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

Convergence studies are essential to ensure that the chosen basis set is adequate and that the calculated properties are not significantly dependent on the basis set size. This involves systematically increasing the size of the basis set until the calculated properties, such as energy and geometry, converge to a stable value.

Molecular Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For 4-Methoxy-3-propylbenzaldehyde, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The optimized geometry provides a realistic representation of the molecule's structure.

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (Infrared and Raman). These calculated frequencies can be compared with experimental data to validate the computational method. For example, computational studies on 4-methoxybenzaldehyde have shown an excellent correlation between calculated and experimental vibrational modes researchgate.net.

Below is a hypothetical table of selected optimized geometrical parameters for 4-Methoxy-3-propylbenzaldehyde, calculated at the B3LYP/6-311++G(d,p) level of theory, based on typical values for similar structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-C (ring) | 1.39 - 1.41 Å |

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Angle | C-C-H (aldehyde) | 120.5° |

| Bond Angle | C-O-C (methoxy) | 118.2° |

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to predict and explain the reactivity of molecules. By examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), insights into the molecule's electrophilic and nucleophilic nature can be gained.

Electrophilicity and Nucleophilicity Indices

The energies of the HOMO and LUMO are crucial in determining the reactivity of a molecule. The HOMO energy (EHOMO) is associated with the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) is related to the ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally implies higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. The global electrophilicity index (ω) is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

Applications of 4 Methoxy 3 Propylbenzaldehyde in Advanced Organic Synthesis

Catalytic Promotion in Various Chemical Transformations

While information exists for structurally related compounds such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and other substituted benzaldehydes, which are known to be valuable precursors in various synthetic applications, this information does not directly pertain to 4-Methoxy-3-propylbenzaldehyde. Extrapolating from these related compounds would violate the strict instructions to focus solely on the specified chemical and the requested topics.

Therefore, due to the absence of detailed research findings, data tables, and specific examples in the scientific literature concerning the role of 4-Methoxy-3-propylbenzaldehyde in the synthesis of complex molecules, pharmaceutical intermediates, agrochemicals, specialty chemicals, or its use in catalytic promotion, it is not possible to provide the requested article at this time. Further research and publication on the synthetic utility of this particular compound would be necessary to fulfill the requirements of the prompt.

Role of 4 Methoxy 3 Propylbenzaldehyde in Materials Science and Functional Materials Development

Integration into Polymer and Macromolecular Architectures

There is no published research detailing the integration of 4-Methoxy-3-propylbenzaldehyde into polymer and macromolecular architectures.

Supramolecular Chemistry and Self-Assembled Systems Derived from 4-Methoxy-3-propylbenzaldehyde

There is no available literature on the use of 4-Methoxy-3-propylbenzaldehyde in the field of supramolecular chemistry or the formation of self-assembled systems.

Photophysical and Electronic Properties of Derived Functional Materials

No studies have been found that investigate the photophysical or electronic properties of functional materials derived from 4-Methoxy-3-propylbenzaldehyde.

Analytical Chemistry Methodologies for 4 Methoxy 3 Propylbenzaldehyde in Research Settings

Chromatographic Separations for Purity Profiling and Quantitative Analysis

Chromatography is a fundamental analytical tool for separating 4-Methoxy-3-propylbenzaldehyde from complex mixtures. The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. High-resolution chromatographic methods are essential for purity profiling, identifying potential isomers, and performing precise quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijpsjournal.comlongdom.orgajpaonline.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like 4-Methoxy-3-propylbenzaldehyde. The sample is first vaporized and separated into its components within a chromatographic column; these components are then identified by the mass spectrometer. wisdomlib.org

Direct analysis of aldehydes by GC-MS can be challenging due to their potential for high reactivity, volatility, and the formation of oligomers during ionization. und.edu However, with optimized conditions, GC-MS provides excellent sensitivity and selectivity for trace analysis. The selection of the GC column is critical; polar columns like those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., HP-20) or mid-polar phases are often employed for aldehyde analysis. researchgate.net The mass spectrometer identifies compounds based on their unique mass spectra, which serve as a molecular fingerprint. For long-chain aldehydes, characteristic ions can include the molecular ion (M+), a base peak at m/z 82, and fragmentation ions resulting from the loss of water (M-18). scirp.orgscirp.org

Table 1. Illustrative GC-MS Parameters for Aromatic Aldehyde Analysis

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) | A common, robust column for separating a wide range of volatile and semi-volatile organic compounds. rsc.org |

| Carrier Gas | Helium at a constant flow of 1.5 mL/min | Inert gas standard for GC-MS, providing good separation efficiency. oup.com |

| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the analyte without thermal degradation. researchgate.net |

| Oven Program | Initial temp 100°C (hold 5 min), ramp at 40°C/min to 300°C | A temperature gradient allows for the separation of compounds with different boiling points. researchgate.netrsc.org |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. oup.com |

| MS Temperature | 200°C | Maintains the integrity of the ions as they travel to the mass analyzer. oup.com |

| Mass Scan Range | m/z 35-500 | A typical range to capture the molecular ion and characteristic fragments of many organic compounds. oup.com |

High-Performance Liquid Chromatography (HPLC) is a preferred method for compounds that may lack the volatility or thermal stability required for GC analysis. libretexts.org It separates components in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. For aromatic aldehydes like 4-Methoxy-3-propylbenzaldehyde, reversed-phase HPLC is the most common approach.

Method development involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve the desired separation and sensitivity. C18 columns are widely used as the stationary phase. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acid like phosphoric or formic acid to control the pH and improve peak shape. google.comsielc.com Detection is commonly performed using a UV-Vis detector, as the aromatic ring of the benzaldehyde (B42025) structure provides strong chromophores. researchgate.net

Table 2. Example HPLC Method Parameters for Benzaldehyde Derivatives

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm) | Standard for separating moderately polar to non-polar organic compounds. rsc.orgnih.gov |

| Mobile Phase | Acetonitrile and Water (gradient elution) | A common solvent system for reversed-phase HPLC, providing good separation for a wide range of analytes. researchgate.netrsc.orgnih.gov |

| Flow Rate | 1.0 mL/min | A typical flow rate that provides a balance between analysis time and separation efficiency. google.comrsc.org |

| Column Temperature | 30°C - 40°C | Maintaining a constant temperature ensures reproducible retention times. google.comrsc.org |

| Detection | UV-Vis at 240-254 nm | Aromatic aldehydes exhibit strong absorbance in this UV range. researchgate.netgoogle.com |

| Injection Volume | 20 µL | A standard volume for analytical HPLC. rsc.org |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties. researchgate.net For aldehydes, derivatization is frequently employed to enhance detection sensitivity, improve chromatographic separation, and increase the stability of the compound. nih.govresearchgate.net This is particularly crucial when analyzing low concentrations in complex biological or environmental samples. und.edu

In GC analysis, derivatization can increase the volatility and thermal stability of polar compounds. libretexts.org In HPLC and LC-MS, derivatization is used to introduce a moiety that has a strong chromophore for UV detection, a fluorophore for fluorescence detection, or a chargeable group to enhance ionization efficiency in mass spectrometry. researchgate.netnih.govddtjournal.com

Several reagents are commonly used for the derivatization of aldehydes:

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with aldehydes to form oximes, which are more stable and have excellent sensitivity in GC-MS, especially when using negative chemical ionization (NCI) mode. und.eduresearchgate.net

2,4-dinitrophenylhydrazine (DNPH): DNPH is widely used to form hydrazone derivatives of aldehydes. nih.gov These derivatives are brightly colored, allowing for sensitive detection by HPLC with UV-Vis detection. ddtjournal.comnih.gov

N-acetylhydrazine acridone (B373769) (AHAD): This is a fluorescent labeling reagent that reacts with benzaldehyde to form a highly fluorescent derivative, enabling sensitive detection by HPLC with fluorescence detection (HPLC-FL). rsc.orgnih.gov The reaction can be optimized to occur under mild conditions (e.g., 40°C for 30 minutes). rsc.orgnih.gov

D-cysteine: This amino acid reacts with aldehydes to form thiazolidine (B150603) derivatives that can be readily ionized and detected by LC-MS/MS. researchgate.net Optimal derivatization conditions have been reported as 10 minutes at 50°C. researchgate.net

Table 3. Common Derivatization Reagents for Aldehyde Analysis

| Reagent | Analytical Technique | Advantage | Reference |

|---|---|---|---|

| PFBHA | GC-MS (NCI) | Improves thermal stability and provides very high sensitivity. | und.eduresearchgate.net |

| DNPH | HPLC-UV | Forms stable, colored hydrazones for sensitive UV detection. | nih.govddtjournal.comnih.gov |

| AHAD | HPLC-FL | Introduces a highly fluorescent tag for trace-level quantification. | rsc.orgnih.gov |

| D-cysteine | LC-MS/MS | Creates derivatives that are easily ionized for sensitive mass spectrometric detection. | researchgate.net |

| 4-APEBA | LC-MS/MS | Adds fragmentation identifiers and an isotopic signature, enhancing detection of unknown aldehydes. | nih.gov |

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques involve the online coupling of a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures. wisdomlib.orgspringernature.comsaspublishers.com These integrated systems enhance analytical capabilities, allowing for detailed characterization with high sensitivity and specificity. ijpsjournal.comlongdom.org Common examples include GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS). wisdomlib.org

The application of these techniques is crucial in fields like environmental monitoring, food safety, and metabolomics, where analytes are often present in intricate matrices. ijpsjournal.comasdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile compounds in complex samples. ajpaonline.com The gas chromatograph separates the mixture, and the mass spectrometer provides identification and quantification. ajpaonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for analyzing non-volatile or thermally labile compounds. longdom.org The liquid chromatograph separates the sample components, which are then ionized and detected by the mass spectrometer. longdom.org

LC-MS/MS: Tandem mass spectrometry (MS/MS) adds another layer of specificity and sensitivity. It allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This is particularly useful for quantifying low-level analytes in complex matrices and for structural elucidation.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique combines the separation power of LC with the detailed structural information provided by NMR spectroscopy. ajrconline.org It allows for the direct structural analysis of separated compounds without the need for isolation. wisdomlib.org

These advanced methods are essential for unequivocal characterization of analytes in complex mixtures, providing a level of detail that is not possible with individual analytical instruments. asdlib.org

Q & A

Q. What synthetic strategies optimize regioselectivity in the preparation of 4-Methoxy-3-propylbenzaldehyde to minimize by-products?

Methodological Answer: Regioselective synthesis can be achieved via Friedel-Crafts alkylation or formylation of pre-functionalized methoxy-propylbenzene precursors. For example, protecting group strategies (e.g., benzyloxy groups) on methoxy-substituted benzaldehydes can direct electrophilic substitution to desired positions . Acid-catalyzed condensation with propylating agents under controlled temperatures (e.g., 0–60°C) and solvent polarity (e.g., ethanol or dichloromethane) improves yield. Monitoring via TLC and NMR during intermediate steps ensures purity .

Q. How can spectroscopic techniques (NMR, FTIR) differentiate 4-Methoxy-3-propylbenzaldehyde from structural analogs?

Methodological Answer:

- 1H-NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm, while methoxy (-OCH3) and propyl (-CH2CH2CH3) groups appear at δ 3.8–4.0 ppm and δ 0.8–1.6 ppm, respectively. Coupling patterns in aromatic protons (e.g., meta/para substitution) confirm substitution positions .

- FTIR : Stretching vibrations at ~1680–1700 cm⁻¹ (C=O aldehyde) and ~1250 cm⁻¹ (C-O methoxy) are diagnostic. Absence of hydroxyl (OH) bands (3200–3600 cm⁻¹) distinguishes it from hydroxybenzaldehydes .

Q. What are the critical physicochemical properties of 4-Methoxy-3-propylbenzaldehyde for solubility and reactivity studies?

Methodological Answer: Key properties include:

- LogP : ~2.5–3.0 (predicted via QSPR models), indicating moderate hydrophobicity suitable for organic-phase reactions .

- Melting Point : 113–116°C (similar to 3-Hydroxy-4-methoxybenzaldehyde analogs), requiring storage at 0–6°C to prevent degradation .

- Solubility : Low in water (<10 mg/mL) but high in ethanol or DMSO, necessitating solvent optimization for kinetic studies .

Q. How should researchers handle and store 4-Methoxy-3-propylbenzaldehyde to prevent degradation?

Methodological Answer:

- Storage : Under inert atmosphere (N2/Ar) at 0–6°C to inhibit oxidation of the aldehyde group .

- Handling : Use P95/P1 respirators and OV/AG/P99 filters to avoid inhalation; avoid contact with strong oxidizers (e.g., NaOCl) to prevent exothermic decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-Methoxy-3-propylbenzaldehyde in nucleophilic addition reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying electrophilic centers at the aldehyde carbon and para-methoxy positions. QSPR-based tools (e.g., ACD/Labs Percepta) predict reaction rates with amines or hydrazines, guiding solvent selection (e.g., polar aprotic solvents enhance nucleophilicity) .

Q. What systematic approaches resolve contradictions in reported biological activity data for 4-Methoxy-3-propylbenzaldehyde derivatives?

Methodological Answer:

- Data Triangulation : Cross-validate bioactivity (e.g., IC50 values) across assays (enzyme inhibition vs. cell viability) .

- Structural Confounding : Control for substituent effects (e.g., propyl vs. methyl groups) using SAR studies. For example, 3-propyl analogs may exhibit enhanced membrane permeability over methyl derivatives, altering apparent potency .

Q. What role does 4-Methoxy-3-propylbenzaldehyde play in multi-step syntheses of pharmacologically active compounds?

Methodological Answer: It serves as a key intermediate in synthesizing triazolo-pyridine derivatives (e.g., via Schiff base formation followed by cyclization). For example, condensation with 2-hydrazinopyridine in ethanol/acetic acid yields N-arylidene intermediates, which are oxidized to triazolo-pyridines—structures with reported anticancer and anti-inflammatory activity .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of aldehyde oxidation in 4-Methoxy-3-propylbenzaldehyde?

Methodological Answer: Deuterium labeling at the aldehyde position (C-D vs. C-H) and monitoring via LC-MS or NMR reveals primary KIEs (>2.0), indicating rate-determining C-H bond cleavage in oxidations (e.g., using NaOCl). Secondary KIEs at methoxy/propyl groups assess steric/electronic influences on transition states .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.